molecular formula C15H15NO3 B578365 Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate CAS No. 1246651-95-5

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Cat. No.: B578365
CAS No.: 1246651-95-5
M. Wt: 257.289
InChI Key: VOFIQHUZAFDVCD-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a pyridine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction mixture is heated until the formation of the dihydropyridine product is complete, which is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly calcium channel blockers used in the treatment of cardiovascular diseases.

    Industry: It is utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it acts as a calcium channel blocker by binding to the L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the binding site of the calcium channel, inhibiting calcium ion influx and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. Its structural features allow for modifications that can enhance its efficacy and reduce side effects compared to other similar compounds .

Biological Activity

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, a compound with the chemical formula C15H15NO3C_{15}H_{15}NO_3 and CAS number 77837-08-2, has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a dihydropyridine ring that contributes to its pharmacological properties. The presence of a phenyl group enhances its lipophilicity, which may facilitate membrane permeation and interaction with biological targets.

PropertyValue
Molecular FormulaC15H15NO3C_{15}H_{15}NO_3
Molecular Weight257.28 g/mol
CAS Number77837-08-2
Melting Point256 - 263 °C

1. Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values indicate potent activity comparable to established chemotherapeutics.

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
Ethyl 2-methyl-6-oxo-1-phenyl...HCT-1162.40 ± 0.12
Ethyl 2-methyl-6-oxo-1-phenyl...HepG22.17 ± 0.83
HarmineHCT-1162.40 ± 0.12
HarmineHepG22.54 ± 0.82

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, with studies indicating alterations in cell cycle progression and activation of caspase pathways.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can decrease levels of pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects on HCT116 cells using MTT assays, revealing significant dose-dependent responses.
  • Molecular Docking Studies : Computational analyses indicated strong binding affinities to targets involved in cancer progression, such as epidermal growth factor receptor (EGFR), suggesting potential for targeted therapy applications.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential utility in cancer treatment regimens.

Properties

IUPAC Name

ethyl 2-methyl-6-oxo-1-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-10-14(17)16(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFIQHUZAFDVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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